N-(pyridin-3-yl)pyrazin-2-amine
Description
Properties
IUPAC Name |
N-pyridin-3-ylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-2-8(6-10-3-1)13-9-7-11-4-5-12-9/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMAYHWGGMYNMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Pyridin 3 Yl Pyrazin 2 Amine and Its Analogs
Direct Synthetic Routes
Direct synthetic routes to N-(pyridin-3-yl)pyrazin-2-amine and its analogs focus on efficiently forming the crucial carbon-nitrogen or carbon-carbon bond that links the pyridine (B92270) and pyrazine (B50134) ring systems. These methods include powerful palladium-catalyzed reactions, condensation strategies, streamlined one-pot procedures, and other metal-catalyzed N-arylation techniques.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of C-C and C-N bonds, representing a cornerstone in the synthesis of biaryl and heteroaryl amine compounds. nih.govyoutube.com These reactions are characterized by their high functional group tolerance, generally good yields, and the ability to be finely tuned through the choice of catalyst, ligand, and reaction conditions. wikipedia.orglibretexts.org
The Suzuki-Miyaura cross-coupling reaction is a robust method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide. nih.gov While this reaction does not directly form the C-N amine linkage of the target compound, it is instrumental in synthesizing analogs where the pyridine and pyrazine rings are directly connected. For instance, in the synthesis of pyrimidin-2-amine analogs, 4-chloro-6-methylpyrimidin-2-amine has been successfully coupled with pyridine-3-boronic acid. nih.gov This reaction, catalyzed by a palladium complex in the presence of a base, proceeds smoothly to yield the C-C linked biaryl system. nih.gov
The utility of Suzuki coupling is broad, though challenges can arise when substrates contain labile protons, such as those in primary amines. nih.govacs.org In some cases, protecting the amine group, for example as an acetamide, can facilitate a smoother reaction with higher yields. nih.govresearchgate.net The reaction conditions are adaptable, with various palladium catalysts, bases, and solvent systems being employed to optimize the synthesis for specific substrates. acs.org
| Reactants | Catalyst | Base | Solvent | Product | Yield (%) | Ref |
| 4-chloro-6-methylpyrimidin-2-amine, pyridine-3-boronic acid | Dichlorobis(triphenylphosphine)Pd(II) | Na₂CO₃ | Acetonitrile/Water | 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine | 74 | nih.gov |
| 5-bromo-2-methylpyridin-3-amine, Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/Water | 5-aryl-2-methylpyridin-3-amines | Moderate to Good | nih.gov |
| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | 37-72 | mdpi.com |
The Buchwald-Hartwig amination is a premier method for the direct formation of carbon-nitrogen bonds, coupling amines with aryl halides or pseudohalides. nih.govwikipedia.org This reaction is exceptionally well-suited for the synthesis of this compound. The transformation can be envisioned through two primary disconnection pathways:
Reaction of a halopyrazine (e.g., 2-chloropyrazine) with 3-aminopyridine (B143674).
Reaction of a halopyridine (e.g., 3-bromopyridine) with 2-aminopyrazine.
The success of the Buchwald-Hartwig amination hinges on the selection of the palladium catalyst and, crucially, the supporting phosphine (B1218219) ligand. youtube.com The development of bulky, electron-rich ligands has dramatically expanded the scope of this reaction, allowing for the coupling of a wide variety of substrates under milder conditions. youtube.comwikipedia.org While the direct amination of some chloropyrazines can be achieved through nucleophilic aromatic substitution, metal catalysis is often required for less reactive "deactivated" pyrazines. rsc.org For example, chloropyrazine has been coupled with n-octylamine in high yield using a highly active palladium catalyst at very low loadings. rsc.org This demonstrates the power of the method for constructing C-N bonds involving the pyrazine heterocycle.
| Aryl Halide Substrate | Amine Substrate | Catalyst/Ligand System | Base | Typical Solvents | Yield (%) | Ref |
| Aryl Bromides | Primary Amines | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene (B28343) | Good | wikipedia.org |
| Chloropyrazine | n-Octylamine | Pd-based catalyst (G3) | LiHMDS | Toluene | 82 | rsc.org |
| Aryl Halides | Various Amines | Pd(OAc)₂ / Xantphos | NaOt-Bu | Toluene, Dioxane | Moderate to Good | nih.gov |
Condensation Reactions
Condensation reactions provide a classical yet effective pathway to form C-N bonds, often by reacting an amine with a carbonyl-containing compound, followed by dehydration or other transformations. In the context of synthesizing analogs of this compound, condensation is particularly useful for creating amide-linked structures.
A relevant example is the synthesis of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide. mdpi.com This intermediate is prepared through the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid. The reaction is facilitated by a coupling agent, titanium tetrachloride (TiCl₄), in the presence of pyridine, which acts as both a solvent and an acid scavenger. mdpi.com This approach yields the corresponding amide in good yield, which can then be used in further functionalization steps, such as Suzuki coupling. mdpi.com Although this forms an amide rather than a direct amine linkage, such analogs are valuable in their own right and highlight the utility of condensation chemistry in this field.
| Reactant 1 | Reactant 2 | Reagent/Solvent | Product | Yield (%) | Ref |
| Pyrazin-2-amine | 5-bromothiophene-2-carboxylic acid | TiCl₄ / Pyridine | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 75 | mdpi.com |
One-Pot Synthesis Strategies
In the synthesis of complex heterocyclic systems related to this compound, one-pot strategies are particularly valuable. For instance, a novel and green one-pot, multi-component synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has been developed using microwave assistance. nih.gov This method involves the reaction of 2-aminopyridine, cyanamide, and various aldehydes or ketones under solvent-free conditions, significantly reducing reaction time and complexity. nih.gov Another effective one-pot strategy has been developed for the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles and azlactones under solvent-free conditions, followed by treatment in a superbasic medium. nih.gov These examples showcase the power of one-pot reactions to rapidly construct complex molecular architectures from simple, readily available starting materials.
| Reaction Type | Reactants | Conditions | Product | Yield (%) | Ref |
| Multi-component reaction | 2-aminopyridine, cyanamide, 4-chlorobenzaldehyde | Microwave, 120 °C, 15 min, neat | 6-(4-chlorophenyl)-N²-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine | 92 | nih.gov |
| Domino reaction / Elimination | 5-aminopyrazole, azlactone | 1) Solvent-free, 2) t-BuOK/DMSO, 150 °C | 4-Arylpyrazolo[3,4-b]pyridin-6-one | 81 | nih.gov |
Metal-Catalyzed N-Arylation Procedures
While palladium dominates the landscape of C-N cross-coupling, other transition metals, notably nickel and copper, also serve as effective catalysts for N-arylation reactions. These alternatives can offer different reactivity profiles, substrate scope, and cost-effectiveness.
Nickel-Catalyzed N-Arylation: Nickel catalysts have emerged as powerful alternatives to palladium for amination reactions. For example, a nickel(0) complex ligated with 2,2′-bipyridine has been shown to be highly effective for the selective mono-arylation of piperazine (B1678402) with aryl chlorides. researchgate.net This system provides an efficient route to N-arylpiperazines, demonstrating that nickel can be a highly selective and useful catalyst for forming C-N bonds with heterocyclic amines. researchgate.net More recently, dual-catalytic systems, such as nickel/photoredox catalysis, have been developed for the site-selective α-arylation of trialkylamines, showcasing modern advancements in metal-catalyzed C-H functionalization. nih.gov
Copper-Catalyzed N-Arylation: The copper-catalyzed Ullmann condensation is a classical method for N-arylation. Modern variations of this reaction continue to be relevant. For example, copper(I) iodide (CuI) has been used to catalyze the coupling of an iodo-pyridine derivative with (R)-2-amino-2-phenylethanol to construct a key intermediate in the synthesis of multi-substituted pyridin-3-amine derivatives. sci-hub.se
| Reaction Type | Reactants | Catalyst System | Product | Ref |
| Nickel-Catalyzed Amination | Piperazine, Aryl Chlorides | Ni(0) / 2,2′-bipyridine | N-Arylpiperazines | researchgate.net |
| Copper-Catalyzed Amination | 3-iodo-2-chloropyridine, (R)-2-amino-2-phenylethanol | CuI | N-arylated pyridine intermediate | sci-hub.se |
Precursor Synthesis and Intermediate Derivatization for this compound
The construction of this compound relies on the strategic assembly of its constituent pyridine and pyrazine rings. This process involves the synthesis of suitable precursors and their subsequent coupling.
Preparation of Pyrazine and Pyridine Building Blocks
The primary method for synthesizing the this compound core structure is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. acsgcipr.orgwikipedia.org This reaction joins an amine and an aryl halide. The key building blocks for this synthesis are therefore a pyrazine component with a leaving group (like a halogen) and an aminopyridine.
Pyrazine Precursors: The pyrazine component is typically a 2-halopyrazine, such as 2-chloropyrazine (B57796). The reactivity of halopyrazines in nucleophilic aromatic substitution (SNAr) reactions is a crucial factor. researchgate.net The synthesis of pyrazine rings can be achieved through various methods, including the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by oxidation. researchgate.netslideshare.net More modern approaches involve the dehydrogenative coupling of α-amino alcohols catalyzed by transition metals like manganese or ruthenium. nih.govacs.org For creating substituted pyrazine precursors, methods like regioselective chlorination can be employed. nih.gov
Pyridine Precursors: The pyridine building block is 3-aminopyridine. wikipedia.org There are several established methods for its preparation:
Hofmann Rearrangement: A common laboratory and industrial method involves the Hofmann rearrangement of nicotinamide (B372718). This is achieved by treating nicotinamide with sodium hypobromite (B1234621) or sodium hypochlorite. wikipedia.orgorgsyn.orggoogle.com
Reduction of Nitropyridine: 3-Nitropyridine can be reduced to 3-aminopyridine using reagents like zinc and hydrochloric acid. orgsyn.org
From Halopyridines: Heating 3-bromopyridine (B30812) with ammonia (B1221849) in the presence of a copper sulfate (B86663) catalyst can also yield 3-aminopyridine. orgsyn.org
| Precursor | Starting Material(s) | Reaction Type | Reference(s) |
|---|---|---|---|
| 2-Halopyrazine | 1,2-Diketone + 1,2-Diamine | Condensation/Oxidation | researchgate.netslideshare.net |
| 2-Halopyrazine | α-Amino alcohol | Dehydrogenative Coupling | nih.govacs.org |
| 3-Aminopyridine | Nicotinamide | Hofmann Rearrangement | wikipedia.orgorgsyn.orggoogle.com |
| 3-Aminopyridine | 3-Nitropyridine | Reduction | orgsyn.org |
Functional Group Interconversions for Scaffold Diversification
Once the core this compound scaffold is synthesized, its derivatives can be accessed through various functional group interconversions. The pyrazine ring, being electron-deficient, and the pyridine ring offer sites for modification. wikipedia.org These transformations are key to creating libraries of analogs for structure-activity relationship studies. nih.govmdpi.com
Common transformations on the pyrazine moiety include:
Halogenation: Introduction of bromine or chlorine atoms can provide handles for further cross-coupling reactions.
Nitration: The pyrazine ring can be nitrated, and the resulting nitro group can be reduced to an amino group, allowing for further derivatization.
Amidation/Esterification: If the pyrazine precursor contains a carboxylic acid, it can be converted to amides or esters. mdpi.com
Modifications on the pyridine ring are also possible, though the presence of the amino-pyrazin-2-yl group influences its reactivity.
| Starting Scaffold | Reaction | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|---|
| Pyrazine-2-carboxylic acid derivative | Amidation | Amine, Coupling agent | Pyrazine-2-carboxamide | |
| Pyrazine-2-carboxylic acid derivative | Esterification | Alcohol, Acid catalyst | Pyrazine-2-carboxylate | |
| Pyrazine-2-amine derivative | Bromination | N-Bromosuccinimide (NBS) | Bromopyrazine derivative | |
| Pyridine-N-oxide derivative | Amination | Amine, PyBroP | 2-Aminopyridine derivative | nih.gov |
Chemodivergent Synthetic Pathways for this compound Derivatives
Chemodivergent synthesis allows for the creation of diverse molecular structures from a common intermediate by slightly altering reaction conditions or reagents. While specific chemodivergent routes leading directly to a variety of this compound derivatives from a single precursor are not extensively detailed in the provided context, the principles can be applied. For instance, a common intermediate like a di-halogenated pyrazine could be selectively functionalized.
A hypothetical chemodivergent approach could involve a precursor such as 2,5-dibromopyrazine.
Path A: Monosubstitution with 3-aminopyridine under carefully controlled Buchwald-Hartwig conditions could yield 5-bromo-N-(pyridin-3-yl)pyrazin-2-amine. The remaining bromine atom is then available for a second, different coupling reaction (e.g., Suzuki or Sonogashira coupling) to introduce further diversity.
Path B: Changing the catalyst, ligand, or reaction temperature might favor a double amination, potentially leading to a symmetrical or unsymmetrical bis(amino)pyrazine derivative, depending on the amines used.
The regioselectivity of these reactions is paramount and often depends on the electronic and steric nature of the substituents and the specific catalytic system employed. acs.org
Catalytic Systems and Reaction Condition Optimization
The synthesis of this compound is most efficiently achieved via the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. acsgcipr.orgwikipedia.org The success of this transformation is highly dependent on the choice of catalyst, ligand, base, and solvent.
Catalytic System:
Palladium Precatalyst: Various palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes. acs.orgchemspider.comorganic-chemistry.org More advanced, air-stable precatalysts have been developed to improve efficiency and reproducibility. acs.org
Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands, often referred to as "Buchwald-type ligands" (e.g., XPhos, SPhos, t-BuXPhos), are highly effective. acs.orgyoutube.com These ligands facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the product. nih.gov N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands for these couplings. acs.org
Reaction Conditions:
Base: A base is required to deprotonate the amine, making it a more active nucleophile. Common bases include strong, non-nucleophilic inorganic bases like sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃), or strong organic bases. acs.orgchemspider.com
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or 1,4-dioxane are typically used. acs.org Research into more environmentally benign solvent systems, including aqueous micellar conditions, is ongoing. nih.gov
Temperature: Reactions are often run at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate. chemspider.com
Optimization of these parameters is crucial for achieving high yields, especially when dealing with electron-deficient heteroaryl halides like 2-chloropyrazine and heterocyclic amines like 3-aminopyridine. acs.orgbristol.ac.uk Design of Experiments (DoE) is a powerful methodology used to systematically optimize these variables to find the ideal reaction conditions. bristol.ac.uk
| Parameter | Common Choices | Purpose | Reference(s) |
|---|---|---|---|
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-type precatalysts | Source of active Pd(0) catalyst | acs.orgchemspider.com |
| Ligand | XPhos, SPhos, BINAP, NHCs | Stabilize Pd, facilitate catalytic cycle | acs.orgacs.orgchemspider.com |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonate the amine | mdpi.comacs.org |
| Solvent | Toluene, 1,4-Dioxane | Solubilize reactants and catalyst | acs.org |
| Temperature | 80 - 110 °C | Overcome activation energy barrier | chemspider.com |
Structural Elucidation and Advanced Spectroscopic Characterization of N Pyridin 3 Yl Pyrazin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in defining the number, connectivity, and electronic environment of protons within a molecule. For N-(pyridin-3-yl)pyrazin-2-amine, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to each proton. The aromatic protons on both the pyridine (B92270) and pyrazine (B50134) rings resonate in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic currents. The specific chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) allow for the unambiguous assignment of each proton to its position on the heterocyclic rings. The proton of the secondary amine (N-H) group typically appears as a broad singlet, and its chemical shift can be sensitive to concentration and temperature.
Detailed analysis of the ¹H NMR spectrum would provide specific chemical shifts (δ) and coupling constants (J) for each proton, confirming the substitution pattern of the pyridine and pyrazine rings.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
A representative ¹³C NMR data table would list the chemical shifts for all nine carbon atoms in the molecule, providing a complete map of the carbon skeleton.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₈N₄), high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion ([M+H]⁺), which can be used to confirm the molecular formula. The calculated exact mass for C₉H₈N₄ is 172.0749, and a measured value in close agreement would provide strong evidence for the compound's identity. nih.gov The fragmentation pattern observed in the mass spectrum can also offer structural information, as the molecule breaks apart in a predictable manner upon ionization.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features. A notable feature is the N-H stretching vibration of the secondary amine, which typically appears as a single, relatively sharp band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The C-N stretching vibrations of the aromatic amine are expected in the 1335-1250 cm⁻¹ range. orgchemboulder.com Additionally, the aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the characteristic C=C and C=N stretching vibrations of the pyridine and pyrazine rings appear in the 1600-1400 cm⁻¹ region. The out-of-plane N-H wagging vibration can also be observed in the 910-665 cm⁻¹ range. orgchemboulder.com
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Secondary Amine) | 3350 - 3310 |
| Aromatic C-H Stretch | > 3000 |
| C=C and C=N Stretch (Aromatic) | 1600 - 1400 |
| Aromatic C-N Stretch | 1335 - 1250 |
| N-H Wag | 910 - 665 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic pyridine and pyrazine rings. These transitions are characteristic of conjugated systems and provide evidence for the presence of the heterocyclic aromatic rings. The position and intensity of the absorption maxima (λmax) are sensitive to the specific substitution pattern and the electronic nature of the chromophores. For similar aromatic systems, these absorptions are often observed in the 200-400 nm range. nist.gov
Computational and Theoretical Chemistry of N Pyridin 3 Yl Pyrazin 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemistry, allowing for the detailed investigation of molecular properties that may be difficult or impossible to measure experimentally.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry, electronic properties, and reactivity of molecules. For aminopyridine derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), have been instrumental in understanding their structural parameters. rasayanjournal.co.in Studies on aminopyridine derivatives reveal a good correlation between experimentally determined bond lengths and angles and those calculated using DFT. rasayanjournal.co.in
The electronic properties of pyrazine (B50134) derivatives have also been successfully elucidated using DFT. For instance, in a study of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations were used to determine various reactivity parameters, including electron affinity, ionization energy, and chemical hardness. nih.gov These calculations provide a quantitative measure of the molecule's tendency to accept or donate electrons, which is fundamental to its reactivity.
Table 1: Illustrative DFT Calculated Parameters for Aminopyridine Derivatives
| Parameter | Value | Reference |
| Optimized Geometry | Good correlation with X-ray data | rasayanjournal.co.in |
| Dipole Moment | Calculated to understand polarity | ijret.org |
| Mulliken Atomic Charges | Reveals charge distribution | rasayanjournal.co.in |
| Total Energy | A measure of molecular stability | ijret.org |
This table is illustrative and based on data for various aminopyridine derivatives.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.gov
A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. rasayanjournal.co.in For various aminopyridine derivatives, the HOMO-LUMO energy gap has been calculated to be in the range that suggests significant charge transfer interactions within the molecule. rasayanjournal.co.in In studies of aminopyrazine derivatives, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions, indicating the likely sites for nucleophilic and electrophilic attack, respectively. uantwerpen.be
Table 2: Representative Frontier Molecular Orbital Energies (in eV) for Aminopyrazine Analogs
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| (3-Aminopyrazin-2-yl)methanol | -6.2 | -1.8 | 4.4 | |
| Pyrazine | -7.1 | -0.9 | 6.2 | |
| Pyridine (B92270) | -7.4 | -1.2 | 6.2 | |
| 5-cyano-3-((4-methylbenzyl)amino)pyrazine-2-carboxamide | -8.6213 | -6.1192 | 2.5021 | uantwerpen.be |
This table presents data from different studies and is for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. ijret.org
In studies of aminopyridines, the most negative potential is typically located on the nitrogen atoms of the pyridine ring, indicating these are the primary sites for protonation and electrophilic attack. ijret.orgnih.gov The amino group can influence the MEP by donating electron density to the ring. For pyrazine, the MEP map shows negative potential around the nitrogen atoms, making them susceptible to interactions with electrophiles. worldscientific.com The MEP analysis of related compounds suggests that for N-(pyridin-3-yl)pyrazin-2-amine, the nitrogen atoms of both the pyridine and pyrazine rings would be the most electron-rich and reactive sites.
Analysis of Intermolecular Interactions and Supramolecular Chemistry
The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal packing, melting point, and solubility.
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in the supramolecular assembly of molecules. NCI analysis is a computational technique used to visualize and characterize these weak interactions. In the crystal structures of aminopyridine derivatives, N-H···N and N-H···O hydrogen bonds are commonly observed, playing a significant role in the crystal packing. rasayanjournal.co.in The presence of both a hydrogen bond donor (the amino group) and multiple hydrogen bond acceptors (the nitrogen atoms of the rings) in this compound suggests that hydrogen bonding would be a dominant feature in its supramolecular structure.
For aminopyridine and aminopyrazine derivatives, Hirshfeld surface analysis has revealed the prevalence of H···H, O···H/H···O, and N···H/H···N contacts. rasayanjournal.co.inresearchgate.net For instance, in a study of 4-Amino-N-(3-chloropyrazin-2-yl)benzene-1-sulfonamide, the intermolecular interactions were analyzed, and their percentage contributions were computed, highlighting the importance of N-H···O and C-H···O interactions. researchgate.net These analyses provide a detailed picture of how molecules of this compound would likely interact with each other in the solid state, influencing its physical properties.
Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Aminopyrazine Derivative
| Interaction Type | Percentage Contribution | Reference |
| H···H | Varies | rasayanjournal.co.in |
| O···H/H···O | Varies | rasayanjournal.co.in |
| N···H/H···N | Varies | rasayanjournal.co.in |
| C···H/H···C | Varies | researchgate.net |
The percentage contributions are highly dependent on the specific crystal structure and are presented here as an illustration of the types of interactions observed in related compounds.
Hydrogen Bonding Networks and Energetics
This compound possesses several hydrogen bond donors and acceptors, making it capable of forming a variety of intramolecular and intermolecular hydrogen bonds. The primary hydrogen bond donor is the amine group (N-H), while the nitrogen atoms of the pyridine and pyrazine rings act as potential hydrogen bond acceptors.
Intramolecular Hydrogen Bonding: The geometry of this compound allows for the possibility of an intramolecular hydrogen bond between the amine proton and the nitrogen atom of the pyridine ring. The formation of such a bond would result in a more planar and rigid conformation of the molecule. Theoretical studies on similar scaffolds containing pyridine and amine groups have shown that the formation of an intramolecular hydrogen bond can restrict the conformational mobility of the peptide backbone when such a moiety is incorporated into a larger molecule.
Intermolecular Hydrogen Bonding: In a condensed phase, such as in a crystal lattice or in solution, N-(pyridin-in-3-yl)pyrazin-2-amine is expected to form extensive intermolecular hydrogen bonding networks. The amine group can donate a hydrogen bond to a nitrogen atom of the pyridine or pyrazine ring of a neighboring molecule. These interactions are crucial for the packing of the molecules in the solid state and can influence physical properties such as melting point and solubility.
Computational studies using Density Functional Theory (DFT) on related aminopyrazine molecules in the presence of protic solvents like methanol (B129727) have shown that intermolecular hydrogen bonds can be readily formed. acs.org These studies also indicate that upon photoexcitation, these hydrogen bonds can be strengthened. acs.org
Energetics of Hydrogen Bonding: The strength of hydrogen bonds can be estimated using computational methods. While specific energetic data for this compound is not readily available in the literature, typical energies for N-H···N hydrogen bonds in similar heterocyclic compounds range from -3 to -7 kcal/mol. The exact energy depends on the geometry of the bond and the electronic environment of the donor and acceptor atoms.
Table 1: Predicted Hydrogen Bonding Parameters for this compound (Illustrative) This table presents illustrative data based on typical values for similar compounds, as specific experimental data for this compound is not available.
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Estimated Bond Energy (kcal/mol) |
|---|---|---|---|
| Intramolecular N-H···N (pyridine) | ~2.2 - 2.5 | ~110 - 130 | -2 to -4 |
| Intermolecular N-H···N (pyrazine) | ~2.8 - 3.2 | ~160 - 180 | -4 to -6 |
| Intermolecular N-H···N (pyridine) | ~2.8 - 3.2 | ~160 - 180 | -4 to -6 |
Pi-Pi Stacking (π…π) Interactions
The aromatic nature of both the pyridine and pyrazine rings in this compound makes it susceptible to pi-pi stacking interactions. These non-covalent interactions play a significant role in the stabilization of crystal structures and in the binding of the molecule to biological targets.
Theoretical studies on pyrazine dimers have shown that different stacking geometries, such as parallel-displaced and T-shaped, are possible. The interaction energy of these configurations is a balance between attractive dispersion forces and repulsive electrostatic interactions. Computational investigations on the pyrazine dimer at the MP2 level of theory have indicated that it is stable with respect to the monomers.
In the context of this compound, both face-to-face and edge-to-face stacking arrangements are conceivable. The presence of heteroatoms and the amino substituent will influence the electron distribution in the aromatic rings, thereby affecting the preferred stacking geometry and interaction energy. For instance, in related heterocyclic systems, the introduction of substituents has been shown to increase the strength of pi-pi interactions.
Table 2: Theoretical Pi-Pi Stacking Parameters for Pyridine-Pyrazine Systems (Illustrative) This table presents illustrative data based on computational studies of similar aromatic systems, as specific experimental data for this compound is not available.
| Stacking Geometry | Interplanar Distance (Å) | Displacement (Å) | Interaction Energy (kcal/mol) |
|---|---|---|---|
| Parallel-displaced | ~3.3 - 3.6 | ~1.5 - 2.0 | -2.5 to -4.5 |
| T-shaped (edge-to-face) | ~4.5 - 5.0 (centroid-to-centroid) | N/A | -1.5 to -3.0 |
Molecular Modeling and Docking Studies for Target Interactions
The this compound scaffold is a common feature in molecules designed as kinase inhibitors. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.
Docking studies of compounds containing the this compound core into the ATP-binding site of various kinases typically reveal key interactions. The pyrazine nitrogen and the exocyclic amine often form crucial hydrogen bonds with the hinge region of the kinase, mimicking the adenine (B156593) portion of ATP. The pyridine ring can extend into other pockets of the binding site, where it may form additional hydrogen bonds or van der Waals interactions.
For example, in a hypothetical docking study of this compound into the active site of a generic kinase, the following interactions might be observed:
A hydrogen bond between the pyrazine nitrogen and the backbone NH of a hinge residue.
A hydrogen bond from the exocyclic amine to the backbone carbonyl of a hinge residue.
The pyridine ring occupying a hydrophobic pocket, potentially forming pi-pi stacking interactions with aromatic residues like phenylalanine or tyrosine.
The binding energy and the predicted inhibitory constant (Ki) can be estimated from the docking score. These computational predictions are valuable for prioritizing compounds for synthesis and biological testing.
Table 3: Illustrative Molecular Docking Results for this compound with a Generic Kinase This table presents hypothetical data to illustrate the output of a molecular docking study.
| Kinase Target | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
|---|---|---|---|
| Generic Tyrosine Kinase | -8.5 | ~50 | Met (hinge), Phe (hydrophobic pocket) |
Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of this compound derivatives, a QSAR model could be developed to predict their inhibitory potency against a particular target.
To build a QSAR model, a set of molecular descriptors is calculated for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to derive an equation that correlates these descriptors with the observed biological activity.
For instance, a QSAR study on a series of pyrimidine (B1678525) derivatives, which are structurally related to pyrazines, identified lipophilicity as a key driver for antimalarial activity. google.com Similarly, a QSAR analysis of pyridin-2-amine derivatives highlighted the importance of electronic and steric parameters for their antifungal activity.
A hypothetical QSAR equation for a series of this compound kinase inhibitors might look like:
pIC50 = c0 + c1(logP) + c2(Molecular Weight) + c3*(Dipole Moment)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model, once validated, can be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.
Table 4: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Reactivity, Polarity, Electrostatic interactions |
| Steric | Molecular Weight, Molecular Volume, Surface Area | Size and shape of the molecule |
| Lipophilic | LogP, Polar Surface Area (PSA) | Membrane permeability, Hydrophobic interactions |
| Topological | Connectivity indices, Wiener index | Molecular branching and shape |
Structure Activity Relationship Sar Studies and Molecular Design Principles for N Pyridin 3 Yl Pyrazin 2 Amine Analogs
Impact of Substituent Modifications on Biological Activity
The biological activity of N-(pyridin-3-yl)pyrazin-2-amine analogs is highly sensitive to the nature and position of substituents on both the pyridine (B92270) and pyrazine (B50134) rings. Research has demonstrated that even minor modifications can lead to significant changes in potency and selectivity.
In the context of antimalarial drug discovery, the 3,5-diaryl-2-aminopyrazine series has shown impressive in vitro activity against both multidrug-resistant (K1) and sensitive (NF54) strains of Plasmodium falciparum. nih.gov The introduction of specific substituents is crucial for this activity. For instance, one of the most potent compounds in a series of pyrazine analogs, compound 4 , which is curative in P. berghei-infected mice at an oral dose of 4 x 10 mg/kg, highlights the success of specific substitution patterns. nih.gov
Studies on pyrazine-based inhibitors of mycobacterial methionine aminopeptidase (B13392206) 1 (MtMetAP1) revealed that 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides showed high inhibition of the isolated enzyme. nih.gov The activity was particularly enhanced when the substituent was a 2-substituted benzamide. nih.gov This indicates that the electronic and steric properties of the substituent at the 3-position of the pyrazine ring play a key role in molecular recognition and enzyme inhibition. nih.gov
Similarly, in the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors based on an isonicotinamide (B137802) scaffold, substituent modifications were key to improving potency. researchgate.net While the core was different, the principles of modifying aryl rings attached to a nitrogen-containing heterocycle are applicable. Some analogs were found to have greatly improved potency in lowering phosphorylated Tau protein levels. researchgate.net
The table below illustrates the impact of substituent modifications on the antiplasmodial activity of selected pyrazine analogs.
| Compound ID | Substituents | IC50 (K1 strain, nM) | IC50 (NF54 strain, nM) | Reference |
| Compound 4 | Specific 3,5-diaryl pattern | 8.4 | 10 | nih.gov |
| General Series | 3,5-diaryl-2-aminopyrazines | 6-94 | Not specified for all | nih.gov |
This interactive table summarizes key data points. Click on headers to sort.
Positional Isomerism and Conformational Influence on Activity
The specific use of the pyridin-3-yl moiety is often crucial. Its unique electronic distribution and hydrogen bonding capacity, compared to its pyridin-2-yl or pyridin-4-yl isomers, can dictate the binding orientation within a protein's active site. For example, in a series of ALK2 inhibitors, the precise geometry of the diaryl aminopyridine scaffold was essential for activity. acs.org
Furthermore, the conformation, or the three-dimensional shape adopted by the molecule, is influenced by the rotational freedom around the linker connecting the two heterocyclic rings. Studies on push-pull derivatives with a biphenylene (B1199973) linker have shown that the central π-linker adopts a twisted geometry, with torsion angles between the rings ranging from 20 to 60 degrees. mdpi.com This twist can either facilitate or hinder the optimal positioning of the molecule for target engagement. An inverse effect on activity has been observed when the NH group is positioned closer to the rings in certain pyridine derivatives, demonstrating the profound impact of conformational changes on biological outcomes. nih.gov
Heterocyclic Ring Substitutions and Linker Effects in Biheteroaryl Systems
The biheteroaryl system of this compound allows for significant chemical exploration through the substitution of one or both heterocyclic rings and modification of the linking atom or group.
A pivotal study in antimalarial research demonstrated that replacing the pyridine core of 3,5-diaryl-2-aminopyridines with a pyrazine ring led to a novel and potent series of orally active antimalarial agents. nih.govresearchgate.net This successful scaffold hopping strategy underscores the importance of the pyrazine ring system for this specific biological activity. Conversely, other modifications to the pyridine core or substitutions of the 2-amino group resulted in a loss of antimalarial activity, highlighting the specificity of this interaction. nih.govresearchgate.net
The nature of the linker between aromatic systems also has a profound effect on activity. In a series of dopamine (B1211576) D3 receptor ligands, it was found that the heterocyclic ring did not need to be directly connected to the piperazine (B1678402) ring to maintain high affinity and selectivity. nih.gov Linkers, such as an amide or a methylene (B1212753) group, were successfully incorporated. nih.gov For instance, a 5-substituted indole (B1671886) derivative with a methylene linker showed a different binding affinity compared to its amide counterpart. nih.gov In another context, push-pull chromophores based on a 2,4'-biphenylene linker were synthesized, where the linker itself is a complex aromatic system influencing the electronic properties of the entire molecule. mdpi.com
The table below shows examples of heterocyclic ring substitutions and their effect on biological activity.
| Original Scaffold | Modified Scaffold | Target/Activity | Outcome | Reference |
| 3,5-diaryl-2-aminopyridine | 3,5-diaryl-2-aminopyrazine | Antimalarial | Potent oral activity achieved | nih.govresearchgate.net |
| Pyridine | Pyrazolo[3,4-b]pyridine | TRKA Kinase Inhibitor | Potent inhibition (nM range) | nih.gov |
| Piperazine-linked indole (amide linker) | Piperazine-linked indole (methylene linker) | Dopamine D3 Receptor | Altered binding affinity | nih.gov |
This interactive table provides examples of scaffold hopping and linker modifications. Click on headers to sort.
Rational Design Strategies for Enhanced Target Modulation
The development of potent and selective this compound analogs has been greatly accelerated by rational design strategies. nih.gov These approaches leverage structural biology, computational chemistry, and a deep understanding of SAR to create molecules with improved therapeutic properties.
One common strategy is scaffold hopping , where a core molecular structure is replaced by a functionally equivalent but structurally distinct one. The successful replacement of a pyridine core with a pyrazine to create potent antimalarials is a prime example of this approach. nih.govresearchgate.net Similarly, pyrazolo[3,4-b]pyridine derivatives were designed as TRK kinase inhibitors by hopping from a known inhibitor scaffold. nih.gov This strategy can lead to new intellectual property, improved physicochemical properties, and novel biological activities. nih.gov
Structure-based drug design utilizes high-resolution structural information of the target protein, often from X-ray crystallography or cryo-electron microscopy, to design ligands that fit precisely into the binding site. In the design of TRK inhibitors, molecular docking studies were used to predict the binding mode of a pyrazolo[3,4-b]pyridine core, showing hydrogen bonds with specific amino acid residues (Glu590 and Met592) and a π-π stacking interaction with Phe589. nih.gov This detailed understanding of molecular interactions allows for the rational introduction of substituents to enhance binding affinity and selectivity.
Furthermore, multitarget-directed ligand (MTDL) design is an emerging paradigm for treating complex diseases with multifactorial etiologies. nih.gov This strategy involves designing a single chemical entity that can modulate multiple biological targets simultaneously. nih.gov The versatile this compound scaffold, with its multiple points for chemical modification, is well-suited for the development of MTDLs.
Mechanistic Investigations of Biological Activities of N Pyridin 3 Yl Pyrazin 2 Amine Derivatives
Enzyme Inhibition Mechanisms
Derivatives of N-(pyridin-3-yl)pyrazin-2-amine have emerged as potent inhibitors of several key enzymes implicated in human diseases, particularly cancer. The primary mechanism of action for many of these compounds is the competitive inhibition of kinase enzymes, which are crucial regulators of cellular processes.
Kinase Inhibition
The this compound core structure serves as a versatile scaffold for the development of inhibitors targeting a variety of protein kinases. These kinases are often dysregulated in cancer, making them attractive therapeutic targets.
Cyclin-Dependent Kinases (CDKs): Certain N-(pyridin-3-yl)pyrimidin-4-amine analogs have been designed and synthesized as potent CDK2 inhibitors. nih.gov One promising compound, 7l, demonstrated broad antiproliferative activity against several cancer cell lines and exhibited potent inhibition of CDK2/cyclin A2 with an IC₅₀ of 64.42 nM. nih.gov Further studies with N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have also identified potent CDK2 inhibitors. nih.gov Mechanistic investigations revealed that these compounds can inhibit the phosphorylation of the retinoblastoma (Rb) protein, a key substrate of CDK2, leading to cell cycle arrest. nih.gov Additionally, a class of 3-amino-1H-pyrazole-based inhibitors, derived from a promiscuous N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold, has been developed to target CDK16, a member of the PCTAIRE subfamily. nih.gov The optimized compound 43d showed high cellular potency for CDK16 (EC₅₀ = 33 nM) and induced a G2/M phase cell cycle arrest. nih.gov
FMS-like Tyrosine Kinase 3 (FLT3): Activating mutations in FLT3 are common in acute myeloid leukemia (AML). nih.govnih.govmdpi.com Several this compound derivatives have been developed as potent FLT3 inhibitors. For instance, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine was identified as an inhibitor of both FLT3-ITD and the BCR-ABL pathway. nih.gov It potently inhibits leukemia cell lines driven by various FLT3 mutations. nih.gov Structural modifications of this scaffold led to the identification of 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo [1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine, which shows a balanced and potent inhibition of FLT3-ITD and its secondary mutants. nih.gov Furthermore, novel 1H-pyrazole-3-carboxamide derivatives have been designed based on the structure of a known FLT3 inhibitor, with one compound exhibiting significant inhibitory activity against various FLT3 mutations. mdpi.com Pyrido[3,4-b]pyrazin-2(1H)-one derivatives have also been evaluated as FLT3 inhibitors, with one compound showing potent kinase activity against FLT3-D835Y (IC₅₀ = 29.54 ± 4.76 nM). researchgate.net
Checkpoint Kinase 1 (CHK1): CHK1 is a crucial component of the DNA damage response pathway. A series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as selective and orally bioavailable CHK1 inhibitors. nih.govacs.orgnih.gov These compounds were generated through the hybridization of two lead scaffolds and optimized for potency and selectivity. nih.govacs.org The optimized compound, CCT244747, is a potent and highly selective CHK1 inhibitor that modulates the DNA damage response pathway. acs.orgnih.govacs.org
PIM Kinases: The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are involved in cancer cell signaling pathways that regulate apoptosis and cell cycle progression. nih.gov A second-generation PIM inhibitor, TP-3654, which contains a pyridine-related structural element, has shown submicromolar activity in modulating pharmacodynamic biomarkers and inhibiting cell proliferation. nih.gov Additionally, novel pan-Pim kinase inhibitors with an imidazopyridazine-thiazolidinedione structure have been developed. These compounds suppressed the phosphorylation of PIM kinase substrates, leading to cell cycle arrest and apoptosis. nih.gov
Discoidin Domain Receptor 1 (DDR1): DDR1 is a receptor tyrosine kinase implicated in cancer cell survival and invasion. nih.gov A series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides were identified as novel and selective DDR1 inhibitors. nih.gov The most promising compound, 8v, potently inhibited DDR1 with an IC₅₀ of 23.8 nM and exhibited excellent selectivity. nih.gov This compound was shown to dose-dependently suppress non-small cell lung cancer (NSCLC) cell tumorigenicity, migration, and invasion. nih.gov Another series of pyridin-3-amine derivatives have also been reported as protein kinase inhibitors for NSCLC treatment, with one compound demonstrating nanomolar IC₅₀ values for several oncogenic kinases, including DDR2. nih.gov
| Derivative Class | Target Kinase(s) | Key Findings |
| N-(pyridin-3-yl)pyrimidin-4-amine analogues | CDK2 | Compound 7l showed potent CDK2/cyclin A2 inhibition (IC₅₀ = 64.42 nM). nih.gov |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives | CDK2 | Inhibited phosphorylation of retinoblastoma (Rb) protein. nih.gov |
| 3-amino-1H-pyrazole-based derivatives | CDK16 | Compound 43d exhibited high cellular potency (EC₅₀ = 33 nM) and induced G2/M arrest. nih.gov |
| Imidazo[1,2-a]pyridine-pyridine derivatives | FLT3, BCR-ABL | Inhibited both FLT3-ITD and its secondary mutants, as well as the BCR-ABL pathway. nih.govnih.gov |
| 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles | CHK1 | Optimized compound CCT244747 is a potent and selective inhibitor. nih.govacs.orgnih.govacs.org |
| Imidazopyridazine-thiazolidinediones | Pan-Pim Kinases | Suppressed phosphorylation of PIM kinase substrates, leading to apoptosis. nih.gov |
| 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides | DDR1 | Compound 8v potently and selectively inhibited DDR1 (IC₅₀ = 23.8 nM). nih.gov |
Structure-Guided Ligand Design for Enzyme Active Sites
Structure-guided design has been instrumental in the development of potent and selective kinase inhibitors based on the this compound scaffold. By obtaining co-crystal structures of lead compounds bound to their target kinases, researchers can gain insights into the key interactions driving binding affinity and selectivity. nih.gov This information allows for rational modifications to the ligand structure to enhance potency and optimize physicochemical properties. For example, information from ligand co-crystal structures has enabled rapid improvements in both the potency and kinase selectivity of pyrrolopyrimidinone MARK inhibitors. nih.gov Similarly, structure-based design has led to the development of highly selective ZAK inhibitors from a series of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides. nih.gov
Receptor Antagonism and Agonism
While much of the research on this compound derivatives has focused on enzyme inhibition, some studies have explored their potential as receptor modulators. For instance, 2-amino-6-furan-2-yl-4-substituted nicotinonitriles, which are structurally related to the core scaffold, have been investigated as A2A adenosine (B11128) receptor antagonists. kisti.re.kr
Antimicrobial Modulatory Effects and Mechanisms of Action
Certain derivatives of the this compound scaffold have demonstrated notable antimicrobial properties.
A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed, and several compounds exhibited strong antibacterial activity against a panel of Gram-positive bacteria, including strains of Staphylococcus aureus and Streptococcus pneumoniae. nih.gov Molecular docking studies suggest that these compounds may act in a manner similar to the antibiotic linezolid, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.gov
Other studies have reported the synthesis of N-pyridin-3-yl-benzenesulfonamide, which showed significant antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi and Escherichia coli) bacteria. researchgate.net Additionally, novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity. mdpi.com One compound, in particular, displayed superior activity against both S. aureus and E. coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively. mdpi.com The proposed mechanism for some pyridine (B92270) derivatives involves irreversible interaction with the bacterial cell wall, ultimately leading to apoptosis. nih.gov
Ligand-Biomolecule Interaction Studies
To better understand the mechanisms of action and potential off-target effects of this compound derivatives, researchers have investigated their interactions with other important biomolecules.
DNA Interaction: Some pyrazine (B50134) derivatives have been shown to interact with DNA. nih.govnih.gov Studies on pyridine-4-carbohydrazide derivatives, for example, have combined molecular docking and spectroscopic methods to demonstrate their DNA-binding properties. cmjpublishers.com Competitive binding studies with ethidium (B1194527) bromide and Hoechst 33258 suggest that for some platinum complexes of pyridine-2,6-dicarboxamide derivatives, minor groove binding is the predominant mode of interaction with DNA over intercalation. acs.org The interaction of pyrazine derivatives with DNA can lead to strand breakage, a mechanism that contributes to their biological activity. nih.gov
Bovine Serum Albumin (BSA) Interaction: The interaction of drugs with plasma proteins like albumin can significantly affect their distribution and efficacy. Spectroscopic studies have been conducted to investigate the interaction between various pyridine and pyrazine derivatives and bovine serum albumin (BSA), which is often used as a model protein for human serum albumin. researchgate.netbohrium.com These studies have shown that pyrazine derivatives can bind to BSA, primarily through hydrophobic interactions, leading to a static quenching of BSA's intrinsic fluorescence. bohrium.com This binding can alter the conformation of the protein. bohrium.com The binding of 2-amino-4,6-diphenyl-pyridinium-3-carbonitrile derivatives to BSA has also been characterized, revealing a 1:1 stoichiometry and moderate binding strength, driven by van der Waals forces and hydrogen bonding. researchgate.net
Cellular Pathway Modulation
The inhibition of specific enzymes by this compound derivatives leads to the modulation of various cellular signaling pathways.
For example, the inhibition of FLT3 by its respective inhibitors leads to the suppression of downstream signaling cascades that mediate cell survival and proliferation in hematopoietic progenitor cells. researchgate.net Similarly, CHK1 inhibitors modulate the DNA damage response pathway, which can potentiate the effects of genotoxic chemotherapies. acs.orgnih.govacs.org Pan-Pim kinase inhibitors have been shown to suppress the phosphorylation of their substrates, such as the pro-apoptotic protein Bad, which contributes to cell survival. nih.gov This inhibition leads to G1 phase cell cycle arrest and the induction of apoptosis. nih.gov
Advanced Applications and Future Research Trajectories for N Pyridin 3 Yl Pyrazin 2 Amine
Coordination Chemistry and Metal Complexation
The presence of multiple nitrogen atoms in N-(pyridin-3-yl)pyrazin-2-amine makes it a prime candidate for use as a ligand in coordination chemistry. The specific arrangement of the pyridinyl and pyrazinyl nitrogen atoms, along with the amino bridge, allows for several potential binding modes.
This compound is intrinsically designed to act as a chelating or bridging ligand for transition metal ions. The pyridine (B92270) nitrogen and the adjacent exocyclic amine nitrogen can form a stable five-membered chelate ring, a common motif in coordination chemistry. Alternatively, the distal pyrazine (B50134) nitrogen can engage in coordination, leading to bridging behavior that connects multiple metal centers.
Research on related structures, such as N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, has demonstrated the capability of linked pyridine and pyrazine systems to coordinate with 3d transition metals. nih.gov The interplay between the different nitrogen sites allows for precise tuning of the electronic and steric properties of the resulting metal complexes. This makes this compound a promising scaffold for developing catalysts, magnetic materials, and luminescent sensors.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Application |
|---|---|---|
| Bidentate (N,N') Chelation | The pyridine nitrogen and the exocyclic amino nitrogen bind to a single metal center. | Catalysis, Luminescent Complexes |
| Monodentate Bridging | The pyrazine nitrogen at position 4 binds to a metal center, linking units. | Coordination Polymers, MOFs |
The ability of this compound to act as a bridging ligand is a critical feature for the construction of extended one-, two-, or three-dimensional networks like coordination polymers and Metal-Organic Frameworks (MOFs). These materials are of immense interest for applications in gas storage, separation, and heterogeneous catalysis.
A structurally related isomer, 4-(pyridin-3-yl)pyrimidin-2-amine, has been successfully employed to create a metal-organic coordination polymer. nih.gov In that work, the ligand connects metal centers to form a framework with potential applications in proton conductivity. nih.gov Given the similar size, shape, and distribution of nitrogen donor sites, it is highly probable that this compound could serve as an effective building block for novel MOFs. The specific geometry of the ligand could direct the formation of frameworks with unique topologies and pore environments.
Table 2: Crystallographic Data for the Analogous Ligand 4-(Pyridin-3-yl)pyrimidin-2-amine nih.gov
| Parameter | Value |
|---|---|
| Formula | C₉H₈N₄ |
| System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 6.467 |
| b (Å) | 7.524 |
| c (Å) | 16.983 |
This data for a structural isomer highlights the potential for this compound to form crystalline, ordered networks.
The pyridyl-amino-pyrazine scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives have been investigated as potent and selective inhibitors for therapeutic targets like Checkpoint Kinase 1 (CHK1), which is crucial in the DNA damage response pathway and a target for cancer therapy. nih.govgoogle.com
The coordination of this compound to biologically relevant metal ions (such as platinum, ruthenium, or gold) could yield metallodrugs with novel mechanisms of action. The metal center can introduce unique cytotoxicity pathways, while the organic ligand can direct the complex to specific biological targets. Future research could focus on synthesizing metal complexes of this ligand and evaluating their anticancer, antibacterial, or antiviral properties. The mechanism of action would likely involve a combination of the ligand's inherent biological activity and the redox or binding properties of the coordinated metal ion.
Optoelectronic Properties and Materials Science Applications
The electronic structure of this compound, characterized by the linkage of an electron-donating group (aminopyridine) to an electron-accepting group (pyrazine), suggests significant potential in optoelectronic materials.
The molecule possesses a classic intramolecular donor-acceptor (D-A) architecture. The pyrazine ring is well-known for its electron-deficient nature, making it an effective electron acceptor. The 3-aminopyridine (B143674) portion, conversely, acts as an electron donor. This D-A structure is expected to result in intramolecular charge-transfer (ICT) transitions upon photoexcitation.
Studies on other D-A systems incorporating pyridyl and other heterocyclic moieties have shown that such ICT processes can lead to interesting photophysical properties, including strong solvatochromism (a shift in fluorescence color with solvent polarity) and large Stokes shifts. nih.gov By modifying the donor or acceptor strength through substitution on either the pyridine or pyrazine ring, the absorption and emission properties could be systematically tuned across the visible spectrum. This makes derivatives of this compound attractive candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, and chemical sensors.
Materials with significant non-linear optical (NLO) properties are essential for applications in telecommunications, optical computing, and photonics. A key requirement for a high molecular NLO response (measured as the first hyperpolarizability, β) is a strong D-A structure that enhances the molecule's polarization in an applied electric field.
The inherent D-A nature of this compound makes it a promising core for NLO chromophores. Research on pyrazine-based chromophores complexed with ruthenium donors has demonstrated large NLO responses. nih.gov Similarly, pyrimidine (B1678525) derivatives have been shown to exhibit significant third-order NLO susceptibility. nih.gov By functionalizing this compound with stronger donor or acceptor groups, it should be possible to create molecules with substantial NLO activity.
Table 3: Representative First Hyperpolarizability (β) Values for Related NLO Systems
| Compound Type | Wavelength (nm) | β value (10⁻³⁰ esu) | Reference |
|---|---|---|---|
| Ruthenium-Pyrazinyl Complex | 1064 | up to 885 | nih.gov |
| Pyrazoline Derivative | 1064 | Varies with substituent | researchgate.net |
These values from related compound classes indicate the high potential for derivatives of this compound in NLO applications.
Strategies for Lead Compound Optimization and Discovery
The journey from a hit compound to a clinical candidate is paved with meticulous optimization of its pharmacological and pharmacokinetic properties. For scaffolds like this compound, several strategies are employed to enhance potency, selectivity, and drug-like characteristics. These strategies often involve systematic modifications of the core structure and the exploration of structure-activity relationships (SAR).
A prominent approach in lead optimization is the modification of the pyridine and pyrazine rings. The introduction of various substituents can profoundly influence the compound's interaction with its biological target. For instance, in the development of pyrazine-pyridine biheteroaryls as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis, palladium-catalyzed C-C and C-N bond formation reactions were utilized to assemble a library of analogs. nih.gov This systematic approach allowed researchers to probe the SAR and identify compounds with enhanced potency and selectivity.
One successful strategy involves the introduction of side chains that can form additional interactions with the target protein. In a series of N-(pyridin-3-yl)pyrimidin-4-amine analogues designed as Cyclin-Dependent Kinase 2 (CDK2) inhibitors for cancer therapy, the addition of different functional groups led to the discovery of compounds with low micromolar to nanomolar inhibitory concentrations. nih.gov For example, the most promising compound from this series, compound 7l , demonstrated broad antiproliferative efficacy against various cancer cell lines. nih.gov
Table 1: Antiproliferative Activity of N-(pyridin-3-yl)pyrimidin-4-amine Analogue (Compound 7l) nih.gov
| Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| MV4-11 | Leukemia | 0.83 |
| HT-29 | Colon Cancer | 2.12 |
| MCF-7 | Breast Cancer | 3.12 |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Furthermore, the hybridization of scaffolds is another powerful strategy. By combining the structural features of two different lead compounds, it is possible to generate novel molecules with improved properties. This approach was successfully employed in the discovery of potent and orally bioavailable Checkpoint Kinase 1 (CHK1) inhibitors, where two lead scaffolds were hybridized to create 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles. nih.govnih.gov This strategy not only enhanced the potency and selectivity but also improved the absorption, distribution, metabolism, and excretion (ADME) properties of the resulting compounds. nih.govnih.gov
The optimization process also heavily relies on computational tools. Molecular modeling and quantitative structure-activity relationship (QSAR) analysis can provide valuable insights into the binding modes of these compounds and help rationalize the observed SAR, thereby guiding the design of more effective inhibitors. nih.gov
Emerging Research Areas in Heterocyclic Medicinal Chemistry
The versatility of the this compound scaffold and its analogues positions them at the forefront of several emerging research areas in medicinal chemistry. The inherent properties of heterocyclic compounds, such as their ability to engage in hydrogen bonding and their structural diversity, make them ideal candidates for targeting a wide array of biological macromolecules. nih.gov
One of the most significant areas of research is in the development of kinase inhibitors for oncology. As demonstrated by the work on VEGFR-2 and CDK2 inhibitors, the pyridinyl-pyrazine core is a validated pharmacophore for targeting the ATP-binding site of various kinases. nih.govnih.gov Future research is likely to focus on developing more selective inhibitors to minimize off-target effects and on targeting novel kinases implicated in cancer progression and resistance. The development of third-generation CDK inhibitors that selectively target CDK4/6 is a testament to this trend. drugbank.com
Another burgeoning field is the development of agents against infectious diseases. The pyrazine ring, a key component of the anti-tubercular drug pyrazinamide, highlights the potential of this heterocycle in combating microbial infections. rsc.orgrsc.org Research is ongoing to develop novel pyrazine-containing compounds with enhanced activity against drug-resistant strains of Mycobacterium tuberculosis. For example, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra. rsc.org
Table 2: Anti-tubercular Activity of Selected N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide Derivatives rsc.org
| Compound | IC₅₀ (μM) | IC₉₀ (μM) |
|---|---|---|
| 6a | 1.35 | 3.73 |
| 6e | 1.89 | 40.32 |
| 6h | 2.18 | 3.98 |
| 6j | 1.95 | 4.00 |
| 6k | 1.92 | 3.91 |
| 7e | 2.12 | 3.88 |
IC₅₀/IC₉₀: The concentrations at which 50% and 90% of the bacterial growth is inhibited, respectively.
Furthermore, the application of heterocyclic compounds in neurodegenerative diseases is a rapidly expanding area. The ability of these small molecules to cross the blood-brain barrier makes them attractive candidates for targeting central nervous system disorders.
The exploration of novel synthetic methodologies is also a key research trajectory. The development of efficient and sustainable methods for the synthesis and functionalization of heterocyclic compounds is crucial for expanding the accessible chemical space and accelerating the drug discovery process. mdpi.com This includes the use of green chemistry approaches and novel catalytic systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(pyridin-3-yl)pyrazin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or palladium/copper-catalyzed cross-coupling reactions. Key steps include:
- Catalyst Selection : Palladium catalysts (e.g., Pd/C) under inert atmospheres enhance coupling efficiency .
- Solvent Optimization : Polar aprotic solvents like DMF or toluene improve reaction kinetics .
- Temperature Control : Reactions often proceed at 80–120°C to balance reactivity and side-product formation .
- Validation : Microwave-assisted synthesis (e.g., 2-(2-halophenoxy)pyridin-3-amine derivatives) offers rapid, high-yield alternatives .
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate electronic structure
- Exchange-Correlation Functionals : Incorporate exact-exchange terms to reduce errors in atomization energies (<2.4 kcal/mol deviation) .
- Basis Sets : Use triple-zeta basis sets (e.g., 6-311G**) for geometry optimization and charge distribution analysis .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : 1H/13C NMR identifies substituent effects (e.g., pyridine ring deshielding at δ 8.5–9.0 ppm) .
- IR : Stretching frequencies (e.g., C–N at ~1350 cm⁻¹) confirm amine linkage .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles/lengths with R-factors <0.05 .
Advanced Research Questions
Q. How do structural modifications (e.g., N-methylation) alter the biological activity of pyrazin-2-amine derivatives?
- Methodological Answer :
- Comparative Studies : N-Methylation (vs. dimethyl or pyrrolidine substitution) increases lipophilicity (logP) but may reduce hydrogen-bonding capacity .
- Bioactivity Assays : Test analogs against kinase targets (e.g., imatinib analogs) to correlate substituent effects with IC50 values .
Q. What mechanistic insights explain regioselectivity in the substitution reactions of this compound?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Nitro group positioning (para vs. meta) directs electrophilic substitution .
- DFT Transition-State Analysis : Calculate activation barriers for competing pathways (e.g., azide vs. chloro substitution) .
- Validation : Monitor reaction intermediates via LC-MS to validate computational predictions .
Q. How can crystallographic data resolve discrepancies in reported bond lengths for this compound derivatives?
- Methodological Answer :
- High-Resolution Data : Use synchrotron radiation (λ <1 Å) to reduce measurement errors .
- SHELXL Refinement : Apply anisotropic displacement parameters and twin refinement for distorted crystals .
- Case Study : In N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine, C–C bond lengths averaged 1.395 Å with R-factor = 0.047 .
Q. What strategies mitigate side reactions during functionalization of the pyrazine ring?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive amines (e.g., acetylation) to direct halogenation or nitration .
- Microwave Assistance : Shorten reaction times (5–10 min) to minimize decomposition .
- Validation : Compare yields of azidoacetamide derivatives under conventional vs. microwave conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
